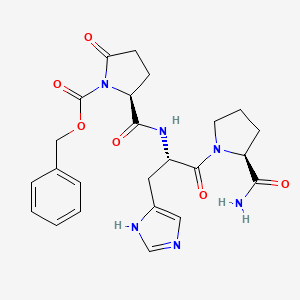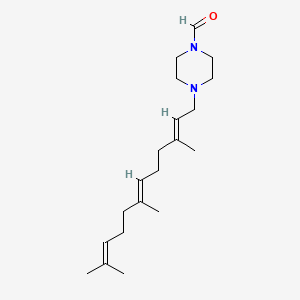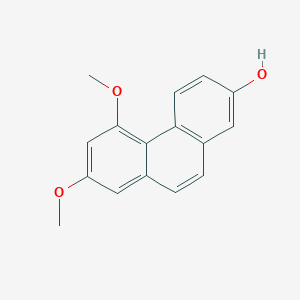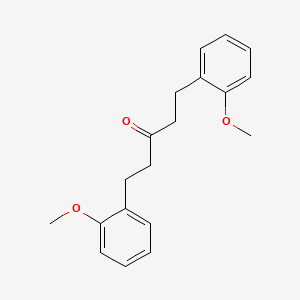![molecular formula C19H18N2O3 B14656126 N,N'-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide CAS No. 40664-75-3](/img/structure/B14656126.png)
N,N'-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide: is a chemical compound with the molecular formula C28H24N2O4 . It is known for its unique structure, which includes two acetamide groups connected by a phenylene bridge and a propene-1,3-diyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,4-phenylenediamine with acetic anhydride in the presence of a catalyst to form the intermediate compound. This intermediate is then reacted with a suitable aldehyde or ketone to introduce the propene-1,3-diyl group, resulting in the formation of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The phenylene and acetamide groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N,N’-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: In medicine, N,N’-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In industrial applications, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the development of high-performance materials .
Wirkmechanismus
The mechanism of action of N,N’-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- N,N’-[(3-Oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(3-phenylacrylamide)
- N,N’-[(3-Oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(2,2-dimethylpropanamide)
- N,N’-[(3-oxo-2,3-dihydro-1H-isoindole-1,1-diyl)di-4,1-phenylene]diacetamide
Uniqueness: N,N’-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide stands out due to its specific structural arrangement, which imparts unique chemical and physical properties.
Eigenschaften
CAS-Nummer |
40664-75-3 |
|---|---|
Molekularformel |
C19H18N2O3 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
N-[4-[3-(4-acetamidophenyl)-3-oxoprop-1-enyl]phenyl]acetamide |
InChI |
InChI=1S/C19H18N2O3/c1-13(22)20-17-8-3-15(4-9-17)5-12-19(24)16-6-10-18(11-7-16)21-14(2)23/h3-12H,1-2H3,(H,20,22)(H,21,23) |
InChI-Schlüssel |
IBWMBFSPRJWGNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Hydroxybicyclo[4.2.0]octan-7-one](/img/structure/B14656047.png)
![Bicyclo[4.1.0]heptan-3-ol](/img/structure/B14656055.png)

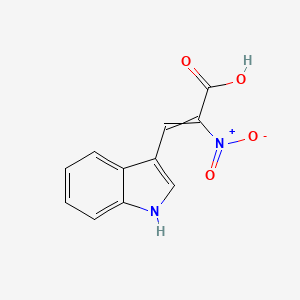
![N-bis[bis(prop-2-enyl)amino]phosphanyl-N-prop-2-enylprop-2-en-1-amine](/img/structure/B14656070.png)

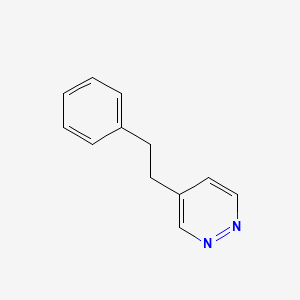

![2-[(Dimethylcarbamothioyl)sulfanyl]propanoic acid](/img/structure/B14656096.png)
![2-Nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14656097.png)
